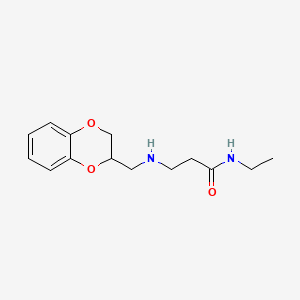
6-Methyl-1,1-diphenyl-1,3-dihydro-2-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,1-diphenyl-1,3-dihydro-2-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields . This method is particularly useful for synthesizing polycyclic benzofuran compounds that are difficult to prepare using traditional methods.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-1,1-diphenyl-1,3-dihydro-2-benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction can produce benzofuran-2-ylmethanol .
Applications De Recherche Scientifique
6-Methyl-1,1-diphenyl-1,3-dihydro-2-benzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-tumor, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Methyl-1,1-diphenyl-1,3-dihydro-2-benzofuran involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is believed to be mediated through the inhibition of cell growth and induction of apoptosis in cancer cells . The compound may also interact with viral proteins, inhibiting their replication and thus exhibiting antiviral properties .
Comparaison Avec Des Composés Similaires
Benzothiophene: Another heterocyclic compound with similar biological activities.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Known for its anticancer activity.
1,3-Diphenylisobenzofuran: Used as a fluorescent probe and in studies of singlet fission.
Uniqueness: 6-Methyl-1,1-diphenyl-1,3-dihydro-2-benzofuran stands out due to its unique structural features and the specific biological activities it exhibits.
Propriétés
Numéro CAS |
10126-32-6 |
|---|---|
Formule moléculaire |
C21H18O |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
5-methyl-3,3-diphenyl-1H-2-benzofuran |
InChI |
InChI=1S/C21H18O/c1-16-12-13-17-15-22-21(20(17)14-16,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-14H,15H2,1H3 |
Clé InChI |
FCCKENDJIXYWOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(COC2(C3=CC=CC=C3)C4=CC=CC=C4)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(3aR,4R,5R,6aS)-2-oxo-4-((E)-3-oxo-4-phenoxybut-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B14065629.png)






